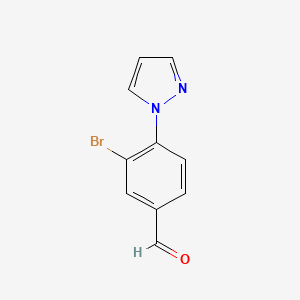

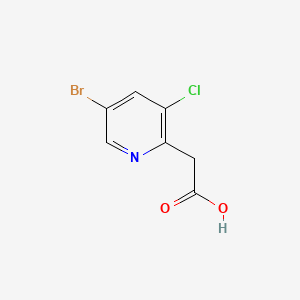

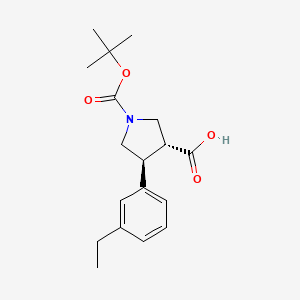

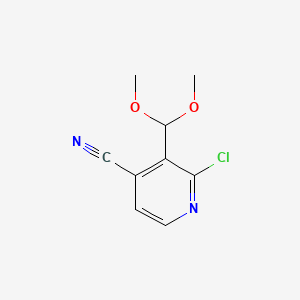

![molecular formula C7H10BrN3O B581449 2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol CAS No. 1216024-64-4](/img/structure/B581449.png)

2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol” is a chemical compound with the molecular formula C7H10BrN3O . It has a molecular weight of 233.06 . The compound is in the form of a powder .

Molecular Structure Analysis

The InChI code for “2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol” is 1S/C7H9BrN2O2/c8-5-3-6(9)7(10-4-5)12-2-1-11/h3-4,11H,1-2,9H2 . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación

Synthesis and Chemical Behavior

2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol and its derivatives serve as important intermediates in the synthesis of various chemical compounds. For instance, the thermal decomposition of bromo-methyl-triazolopyridine at specific conditions yields pyridylcarbene intermediates, which further stabilize into various pyridine derivatives, including 1-(6-bromopyridin-2-yl)ethanol, indicating the chemical versatility of such compounds in synthetic chemistry Abarca, B., Ballesteros, R., & Blanco, F. (2006). Additionally, the resolution of similar bromo-ethanol compounds through lipase-catalyzed reactions has been explored for the synthesis of new adrenergic agents, showcasing their potential in medicinal chemistry Conde, S., Fierros, M., Rodríguez-Franco, M. I., & Puig, C. (1998).

Catalysis and Organic Transformations

Copper-catalyzed direct amination of haloarenes using sodium azide demonstrates the utility of related compounds in facilitating organic transformations, leading to the synthesis of aromatic amines in good yields Zhao, H., Fu, H., & Qiao, R. (2010). Similarly, palladium-catalyzed selective amination of polyhalopyridines showcases the application of these compounds in achieving high chemoselectivity in organic synthesis Ji, J., Li, T., & Bunnelle, W. (2003).

Ligand Synthesis and Metal Complexation

The synthesis of Schiff base ligands from unsymmetrical tripodal amines, including derivatives of 2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol, illustrates their role in forming Cu(II) complexes. This application highlights the potential of such compounds in coordination chemistry and the development of metal-organic frameworks Keypour, H., Shayesteh, M., Salehzadeh, S., Dhers, S., Maleki, F., Ünver, H., & Dilek, N. (2015).

Electrocatalysis and CO2 Utilization

In electrochemistry, the electrocatalytic carboxylation of similar bromopyridines with CO2 in ionic liquids presents an innovative approach to synthesizing aminonicotinic acids, which are valuable in pharmaceutical chemistry Feng, Q., Huang, K., Liu, S., & Wang, X. (2010). This method offers a sustainable alternative for utilizing CO2 in chemical synthesis.

Biochemical Interactions and Docking Studies

Complexation studies of 2-[2-(aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and its interaction with CuII and CdII ions, alongside docking studies with biomolecules, explore the biochemical applications of these compounds. Such studies are crucial for understanding the molecular basis of ligand-receptor interactions in drug design and development Mardani, Z., Hakimi, M., Moeini, K., & Mohr, F. (2019).

Propiedades

IUPAC Name |

2-[(3-amino-5-bromopyridin-2-yl)amino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3O/c8-5-3-6(9)7(11-4-5)10-1-2-12/h3-4,12H,1-2,9H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJLZKYAGXQKLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)NCCO)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

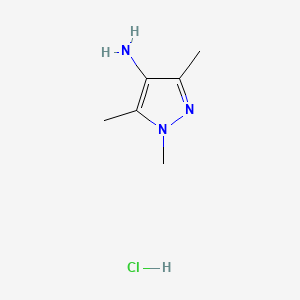

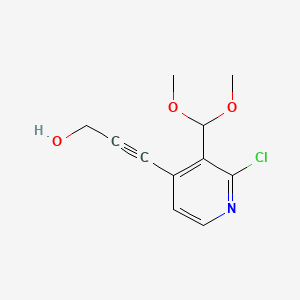

![5-Bromo-4-fluorobenzo[d][1,3]dioxole](/img/structure/B581386.png)